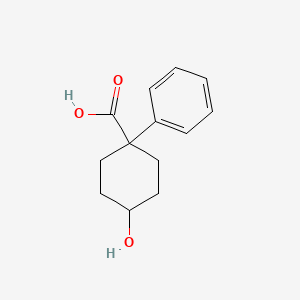
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their biological activities.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring and hydroxyphenyl group are likely to play key roles in these interactions, potentially forming hydrogen bonds or participating in π-π stacking interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)-N-phenylacetamide
Uniqueness
The uniqueness of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide lies in its specific combination of functional groups. The presence of both a hydroxyphenyl group and a naphthyl group attached to a triazole ring provides a unique set of chemical properties that can be exploited in various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C27H22N4O2S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C27H22N4O2S/c1-30-26(20-12-15-24(32)16-13-20)28-29-27(30)34-18-25(33)31(22-9-3-2-4-10-22)23-14-11-19-7-5-6-8-21(19)17-23/h2-17,32H,18H2,1H3 |
InChI Key |
FVVKFCSENAAYTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)




![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)
